EP Impurity G Identity and Pharmacopeial Reference Standard Application
(3S,5R)-Rosuvastatin is explicitly designated as Rosuvastatin EP Impurity G by the European Pharmacopoeia, whereas (3R,5S)-rosuvastatin calcium is the active pharmaceutical ingredient (API) . The compound is supplied as an EP Reference Standard intended exclusively for laboratory tests prescribed in the EP monograph for rosuvastatin tablets . This formal pharmacopeial designation establishes (3S,5R)-rosuvastatin as the mandatory reference material for quantifying this specific stereoisomeric impurity in drug substance and drug product release testing, a function that the (3R,5S)-enantiomer cannot fulfill.
| Evidence Dimension | Pharmacopeial identity and intended use |
|---|---|
| Target Compound Data | (3S,5R)-Rosuvastatin: EP Impurity G; supplied as EP Reference Standard; used for impurity quantitation per EP monograph |
| Comparator Or Baseline | (3R,5S)-Rosuvastatin calcium: Active pharmaceutical ingredient; supplied as drug substance; used for therapeutic LDL cholesterol reduction |
| Quantified Difference | Mutually exclusive functional identities (impurity reference standard vs. therapeutic API) |
| Conditions | European Pharmacopoeia monograph for rosuvastatin tablets |
Why This Matters
Procurement of (3S,5R)-rosuvastatin is a regulatory necessity for analytical laboratories performing EP-compliant impurity testing; substitution with (3R,5S)-rosuvastatin would invalidate the analytical method and compromise regulatory submission integrity.
